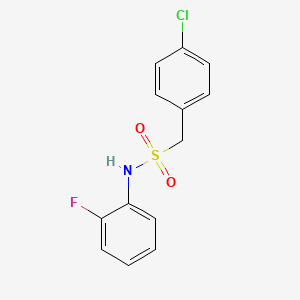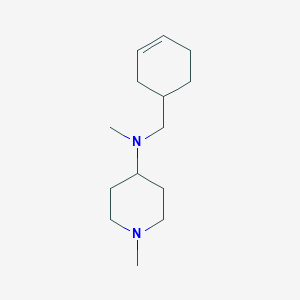![molecular formula C15H18N2O4S2 B5172582 N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. This compound has been widely used in scientific research due to its antibacterial, antifungal, and antiviral properties.
作用機序
Sulfanilamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that is required for the synthesis of DNA and RNA. Sulfanilamide competes with para-aminobenzoic acid, which is a precursor of folic acid, for the enzyme dihydropteroate synthase. This competition leads to the inhibition of folic acid synthesis, which ultimately results in the inhibition of bacterial growth.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the synthesis of folic acid in bacteria. Physiologically, it has been shown to cause hypersensitivity reactions in some individuals. Sulfanilamide has also been shown to be excreted in breast milk, which can lead to the potential exposure of infants.
実験室実験の利点と制限
Sulfanilamide has several advantages and limitations when used in lab experiments. One advantage is its broad-spectrum activity against bacteria, fungi, and viruses. Another advantage is its low toxicity to mammalian cells. However, one limitation is the potential for the development of antibiotic resistance. Another limitation is the potential for hypersensitivity reactions in some individuals.
将来の方向性
There are several future directions for the research and development of Sulfanilamide. One direction is the development of new derivatives of Sulfanilamide with improved antibacterial, antifungal, and antiviral activity. Another direction is the investigation of the potential use of Sulfanilamide in the treatment of viral infections, such as COVID-19. Additionally, the development of new methods for the synthesis of Sulfanilamide and its derivatives is an area of future research.
Conclusion
In conclusion, Sulfanilamide is an important sulfonamide antibiotic that has been widely used in scientific research. It works by inhibiting the synthesis of folic acid in bacteria, which ultimately leads to the inhibition of bacterial growth. Sulfanilamide has several advantages and limitations when used in lab experiments, and there are several future directions for its research and development.
合成法
Sulfanilamide can be synthesized by the reaction between 4-aminobenzenesulfonamide and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Sulfanilamide as a white crystalline powder.
科学的研究の応用
Sulfanilamide has been extensively used in scientific research as an antibiotic agent. It has been used to study the inhibition of bacterial growth, the effect of antibiotics on microbial populations, and the development of antibiotic resistance. Sulfanilamide has also been used in the treatment of urinary tract infections, meningitis, and pneumonia caused by bacteria.
特性
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUMVFWPIGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)
